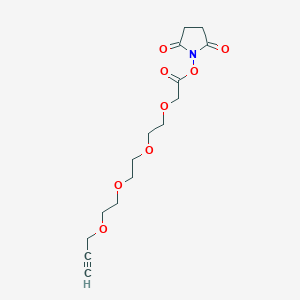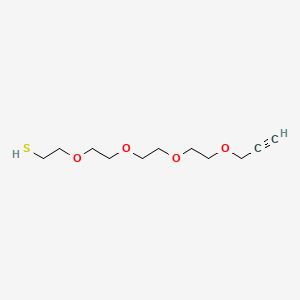
psi-7976
Descripción general
Descripción
PSI-7976 is an isomer of PSI-7977 . It is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrating potent anti-hepatitis C virus (HCV) activity .
Synthesis Analysis
PSI-7851, a mixture of two diastereoisomers, PSI-7976 and PSI-7977, was synthesized . PSI-7977, which showed tenfold greater activity, was moved forward into clinical development .Molecular Structure Analysis
The molecular formula of PSI-7976 is C22H29FN3O9P . It has a molecular weight of 529.45 .Chemical Reactions Analysis
PSI-7851 is a mixture of two diastereoisomers, PSI-7976 and PSI-7977 . Carboxylesterase 1 (CES1) preferentially hydrolyzes PSI-7976 over PSI-7977 .Physical And Chemical Properties Analysis
PSI-7976 is a solid substance with a white to off-white color . It has a molecular weight of 529.45 and a molecular formula of C22H29FN3O9P .Aplicaciones Científicas De Investigación
Antiviral Activity Against Hepatitis C Virus (HCV)
Psi-7976: , as part of the prodrug PSI-7851 , has demonstrated potent anti-HCV activity both in vitro and in vivo . It is one of the diastereoisomers of PSI-7851, with its counterpart PSI-7977 being the more active form. The compound inhibits HCV RNA replication by being metabolized to the active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase .
Activation Mechanism in HCV Replication Inhibition
The activation of Psi-7976 involves a series of enzymatic reactions. Initially, the carboxyl ester is hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), followed by a nucleophilic attack on the phosphorus, resulting in the production of an alaninyl phosphate metabolite, PSI-352707 . This metabolite is common to both diastereoisomers of PSI-7851 .
Role of Human Cathepsin A and Carboxylesterase 1
Studies have shown that both CatA and CES1 are expressed in primary human hepatocytes and are involved in the hydrolysis of the carboxyl ester of Psi-7976 . However, the expression of CES1 is undetectable in clone A replicon cells, indicating that CatA is primarily responsible for the hydrolysis in these cells .
Conversion to Active Metabolites
After the initial hydrolysis, Psi-7976 undergoes further transformations to become the active triphosphate metabolite, PSI-7409 . This process involves the removal of the amino acid moiety of PSI-352707 by histidine triad nucleotide-binding protein 1 (Hint1), followed by consecutive phosphorylations to form PSI-7410 and finally PSI-7409 .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-YBSJRAAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025684 | |
| Record name | psi-7976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
psi-7976 | |
CAS RN |
1190308-01-0 | |
| Record name | psi-7976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190308010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | psi-7976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSI-7976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14CN8M621 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















